3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
The compound “3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a 1,3-benzodioxol moiety, which is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a pyridine ring, and a 1,3-benzodioxol group. The bromine atom would likely add significant weight to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring, the pyridine ring, and the 1,3-benzodioxol group. The bromine atom could potentially be a site for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring, the pyridine ring, and the 1,3-benzodioxol group would likely impact its solubility, stability, and reactivity .Properties
IUPAC Name |
3-[5-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-21-15(10-3-2-4-18-7-10)19-20-16(21)24-8-11-5-13-14(6-12(11)17)23-9-22-13/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCMVTRXWQUHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC3=C(C=C2Br)OCO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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